(S)-4-Methylhex-5-enal

Catalog No.
S13137360
CAS No.
93904-58-6
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Methylhex-5-enal

CAS Number

93904-58-6

Product Name

(S)-4-Methylhex-5-enal

IUPAC Name

(4S)-4-methylhex-5-enal

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3/t7-/m1/s1

InChI Key

ONNBZNJCHJAMQS-SSDOTTSWSA-N

Canonical SMILES

CC(CCC=O)C=C

Isomeric SMILES

C[C@@H](CCC=O)C=C

(S)-4-Methylhex-5-enal (CAS 93904-58-6) is a highly versatile, enantiopure aliphatic aldehyde featuring a C4 chiral methyl center and a terminal C5-C6 alkene. In industrial and advanced academic procurement, it is primarily sourced as a chiral building block for the asymmetric total synthesis of complex natural products, spiroketals, and polyketides. Its dual functionality—an electrophilic aldehyde and a nucleophilic/metathesis-active terminal olefin—enables orthogonal functionalization. Procuring this specific enantiomer provides a pre-installed stereocenter that dictates downstream stereochemistry in aldol additions and macrocyclizations, making it a critical raw material for stereocontrolled pharmaceutical intermediate synthesis [1].

Substituting (S)-4-methylhex-5-enal with its racemic counterpart (CAS 68235-57-4) fundamentally disrupts asymmetric synthesis workflows, forcing buyers to implement late-stage chiral resolution that mathematically caps the theoretical yield of the desired diastereomer at 50% and significantly increases process mass intensity. Furthermore, attempting to substitute it with more common chiral alkenyl aldehydes, such as (S)-citronellal, fails due to structural differences at the alkene terminus. Citronellal possesses a sterically hindered trisubstituted olefin that is highly resistant to standard Ru-catalyzed cross-metathesis and is prone to unwanted intramolecular ene cyclization (forming isopulegol) under thermal or Lewis acidic conditions. In contrast, the terminal alkene of (S)-4-methylhex-5-enal ensures high reactivity and thermal stability, making it non-interchangeable for advanced synthetic routes [1].

Elimination of Resolution-Induced Yield Loss

When synthesizing complex chiral targets, starting with enantiopure (S)-4-methylhex-5-enal directly transfers the >98% ee to the product, enabling linear synthetic sequences with high atom economy. In contrast, utilizing racemic 4-methylhex-5-enal necessitates downstream chiral resolution (e.g., via chiral preparative HPLC or diastereomeric salt formation). This resolution step inherently limits the maximum theoretical yield of the desired enantiomer to 50%, with practical recoveries often falling below 40% due to separation inefficiencies [1].

Evidence DimensionMaximum theoretical yield of desired stereoisomer
Target Compound Data100% theoretical retention of stereocenter (using >98% ee starting material)
Comparator Or BaselineRacemic 4-methylhex-5-enal (max 50% theoretical yield post-resolution)
Quantified Difference>50% absolute increase in theoretical yield limit
ConditionsMulti-step asymmetric synthesis requiring a specific C4 configuration

Procuring the enantiopure synthon eliminates the severe mass penalty and high cost associated with late-stage chiral resolution.

Terminal Alkene Reactivity in Ru-Catalyzed Cross-Metathesis

The terminal monosubstituted alkene of (S)-4-methylhex-5-enal is highly reactive in cross-metathesis reactions. Under standard conditions using Grubbs 2nd generation catalysts, terminal aliphatic alkenes typically achieve >85% conversion to the cross-coupled product. Conversely, (S)-citronellal features a bulky trisubstituted alkene that is notoriously sluggish in cross-metathesis, often yielding <30% conversion even with elevated catalyst loadings and forcing conditions [1].

Evidence DimensionCross-metathesis conversion efficiency
Target Compound Data>85% typical conversion (terminal alkene)
Comparator Or Baseline(S)-Citronellal (<30% typical conversion, trisubstituted alkene)
Quantified Difference>55% higher conversion in standard metathesis
ConditionsRu-catalyzed cross-metathesis (e.g., Grubbs II), standard molarity and temperature

Buyers designing macrocycles or chain-extended intermediates must select the terminal alkene to ensure viable metathesis yields.

Resistance to Unwanted Intramolecular Ene Cyclization

(S)-4-Methylhex-5-enal maintains structural integrity under elevated temperatures and Lewis acidic conditions because its terminal alkene and chain length do not geometrically favor a 6-membered transition state for an intramolecular ene reaction. In stark contrast, (S)-citronellal rapidly undergoes a classic intramolecular ene reaction under similar conditions to form isopulegol, leading to near-complete consumption of the acyclic aldehyde starting material. This makes the target compound a highly stable alternative for high-temperature transformations like thermal Claisen rearrangements [1].

Evidence DimensionSusceptibility to thermal intramolecular ene cyclization
Target Compound DataHighly resistant (stable acyclic form)
Comparator Or Baseline(S)-Citronellal (Rapid conversion to isopulegol)
Quantified DifferenceComplete suppression of the ene-cyclization degradation pathway
ConditionsElevated temperatures (>100°C) or Lewis acid catalysis

Prevents catastrophic loss of starting material when the synthesis route requires high temperatures or Lewis acid activation.

Stereocontrolled Total Synthesis of Macrolides and Polyketides

Due to its pre-installed C4 methyl stereocenter and resistance to yield-halving resolution steps, (S)-4-methylhex-5-enal is the preferred starting material for constructing the aliphatic backbones of complex macrolides and spiroketal-containing natural products. The high enantiomeric purity ensures predictable diastereoselectivity in subsequent aldol or Grignard additions [1].

Late-Stage Chain Extension via Olefin Metathesis

Leveraging the high reactivity of its terminal alkene compared to hindered alternatives like citronellal, this compound is ideal for workflows requiring cross-metathesis or ring-closing metathesis (RCM). It allows chemists to efficiently couple the chiral fragment to complex molecular cores using standard Grubbs catalysts without the need for extreme forcing conditions [2].

High-Temperature Cascade Reactions

Because it does not undergo the parasitic intramolecular ene cyclization that plagues 6-heptenal derivatives, (S)-4-methylhex-5-enal can be safely deployed in high-temperature or Lewis-acid-mediated cascade reactions, such as thermal Claisen rearrangements or demanding condensation reactions, ensuring the integrity of the carbon skeleton is maintained [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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